
L-156,373: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L 156373

Cat. No.: B608410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
L-156,373 is a cyclic hexapeptide and a potent antagonist of the oxytocin receptor (OTR),

originally isolated from the fermentation broth of Streptomyces silvensis. It exhibits a moderate

binding affinity for the rat uterine oxytocin receptor with a notable selectivity over vasopressin

V1a and V2 receptors. While its primary binding characteristics have been established, detailed

in vitro functional and in vivo efficacy data for L-156,373 are not extensively available in peer-

reviewed literature. Research focus swiftly transitioned to its more potent derivative, L-365,209.

This document provides a comprehensive overview of the known pharmacological properties of

L-156,373, supplemented with data from its closely related analogue to provide a more

complete picture of its likely functional profile. Methodologies for key experiments in the

characterization of oxytocin antagonists are also detailed.

Core Pharmacological Data
The primary pharmacological data for L-156,373 is centered on its receptor binding affinity and

selectivity. These quantitative metrics are crucial for understanding its interaction with the

oxytocin receptor and for guiding further drug development efforts.

Table 1: Receptor Binding Affinity and Selectivity of L-
156,373
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Receptor Ligand
Tissue
Source

Ki (nM)
Selectivity
vs. OT-R

Reference

Oxytocin (OT-

R)
L-156,373 Rat Uterus 150 - [1][2]

Vasopressin

V1a
L-156,373 Rat Liver ~3000 ~20-fold [1][2]

Vasopressin

V2
L-156,373 Rat Kidney ~3000 ~20-fold [1][2]

Note: Ki values for vasopressin receptors are estimated based on the reported ~20-fold

selectivity.

In Vitro and In Vivo Profile (Comparative Analysis)
While specific in vitro functional antagonism (e.g., IC50 or pA2) and in vivo efficacy data for L-

156,373 are scarce, the profile of its potent derivative, L-365,209, offers valuable insights into

the expected functional activity. L-365,209 is derived from L-156,373 through dehydroxylation

and oxidation.

Table 2: Comparative Pharmacological Data of L-365,209
Assay Type Parameter Value Species

Experiment
al Model

Reference

In Vitro

Functional

Assay

Apparent

Dissociation

Constant (Kd)

1.7 nM Rat
Isolated

Uterus
[1][2]

In Vivo

Efficacy

ID50

(inhibition of

OT-induced

uterine

contractions)

460 µg/kg

(i.v.)
Rat

Anesthetized

Rat
[1][2]

Experimental Protocols
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The characterization of L-156,373 and similar oxytocin receptor antagonists involves a series of

standardized experimental protocols to determine their binding affinity, functional antagonism,

and in vivo efficacy.

Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for its target

receptor.

Objective: To determine the affinity of L-156,373 for the oxytocin receptor.

Methodology:

Membrane Preparation: Uterine tissue from estrogen-primed rats is homogenized in a

suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The resulting

pellet is washed and resuspended to a specific protein concentration.

Binding Reaction: A constant concentration of a radiolabeled oxytocin receptor ligand (e.g.,

[3H]oxytocin) is incubated with the membrane preparation in the presence of varying

concentrations of the unlabeled competitor compound (L-156,373).

Incubation and Separation: The reaction mixture is incubated to allow binding to reach

equilibrium. The bound and free radioligand are then separated, typically by rapid filtration

through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

ligand, is quantified using liquid scintillation counting.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the

concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: Inhibition of Oxytocin-
Induced Uterine Contractions
This assay assesses the ability of an antagonist to inhibit the physiological response to

oxytocin receptor activation.
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Objective: To determine the functional antagonist potency of a compound like L-156,373.

Methodology:

Tissue Preparation: Uterine horns are isolated from estrogen-primed rats and mounted in an

organ bath containing a physiological salt solution, maintained at 37°C and aerated with a

gas mixture (e.g., 95% O2, 5% CO2).

Contraction Measurement: The uterine tissue is connected to an isometric force transducer

to record contractions.

Antagonist Incubation: The tissue is pre-incubated with varying concentrations of the

antagonist (e.g., L-156,373) for a set period.

Agonist Challenge: A cumulative concentration-response curve to oxytocin is generated in

the presence of the antagonist.

Data Analysis: The rightward shift in the oxytocin concentration-response curve caused by

the antagonist is used to calculate the pA2 value, which represents the negative logarithm of

the molar concentration of an antagonist that would produce a 2-fold shift in the agonist

dose-response curve.

Signaling Pathway and Experimental Workflow
Visualizations
Oxytocin Receptor Signaling Pathway
The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gq/11 pathway.
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Caption: Oxytocin receptor signaling cascade leading to smooth muscle contraction.

Experimental Workflow for In Vitro Antagonist
Characterization
The following diagram illustrates a typical workflow for determining the in vitro functional

antagonism of a compound like L-156,373.
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Preparation Experiment Data Analysis
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Click to download full resolution via product page

Caption: Workflow for determining the in vitro antagonist potency.

Conclusion
L-156,373 is a significant natural product that served as a lead compound in the development

of potent and selective oxytocin receptor antagonists. Its pharmacological profile is

characterized by a moderate binding affinity for the oxytocin receptor and good selectivity over

related vasopressin receptors. While detailed functional and in vivo data for L-156,373 itself are

not readily available, the extensive characterization of its derivative, L-365,209, suggests that

L-156,373 likely possesses functional antagonist properties, albeit with lower potency. The

information and protocols outlined in this technical guide provide a foundational understanding

of L-156,373 and the standard methodologies employed in the pharmacological evaluation of

oxytocin receptor antagonists. Further research would be necessary to fully elucidate the

complete in vitro and in vivo pharmacological profile of L-156,373.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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